IDO1 Enzymatic Potency: Meta‑Iodo vs. Unsubstituted Lead O‑Benzylhydroxylamine
In a recombinant human IDO1 enzymatic assay measuring kynurenine production from L‑tryptophan, O‑(3‑iodobenzyl)hydroxylamine (compound 11) demonstrated an IC₅₀ of 0.34 ± 0.12 μM, representing a 2.4‑fold improvement in inhibitory potency over the unsubstituted lead compound O‑benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) under identical assay conditions [1]. Both compounds were evaluated within the same study as part of a systematic SAR campaign encompassing over forty derivatives [1].
| Evidence Dimension | IDO1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.34 ± 0.12 μM (compound 11, meta‑iodo) |
| Comparator Or Baseline | O‑Benzylhydroxylamine (unsubstituted lead): IC₅₀ = 0.81 ± 0.081 μM |
| Quantified Difference | 2.4‑fold increase in potency (0.81 / 0.34); ΔIC₅₀ = 0.47 μM |
| Conditions | Recombinant human IDO1; inhibition of kynurenine production using L‑tryptophan as substrate; single‑point inhibition curves repeated ≥2× for compounds with initial IC₅₀ below 0.4 μM; results reported as average ± SD |
Why This Matters
A 2.4‑fold potency gain translates to lower compound consumption per assay and reduced risk of off‑target effects at the concentrations required for complete IDO1 inhibition in enzymatic screening cascades.
- [1] Malachowski WP, Winters M, DuHadaway JB, Lewis-Ballester A, Badir S, Wai J, Rahman M, Sheikh E, LaLonde JM, Yeh SR, Prendergast GC, Muller AJ. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2016;108:564-576. Table 3: Compound 11 (3‑I) vs. Lead (H). View Source
